molecular formula C11H10Br3ClO2 B14511118 2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate CAS No. 62918-54-1

2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate

Cat. No.: B14511118
CAS No.: 62918-54-1
M. Wt: 449.36 g/mol
InChI Key: CRFLXWUXTJXTLN-UHFFFAOYSA-N
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Description

2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate is an organic compound characterized by the presence of a chlorophenyl group, multiple bromine atoms, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine (Br2) as the brominating agent, and the reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) to facilitate the addition of bromine atoms to the precursor molecule .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or carboxylic acids.

Scientific Research Applications

2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.

    Biology: The compound can be used in studies involving brominated organic compounds and their biological effects.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, forming bromonium ions that can further react with nucleophiles. This reactivity is crucial for its use in synthetic chemistry and potential biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)propanoate
  • 2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)pentanoate

Uniqueness

2-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate is unique due to its specific combination of a chlorophenyl group and multiple bromine atoms, which confer distinct reactivity and potential applications compared to similar compounds. The presence of the butanoate ester also influences its chemical behavior and interactions.

Properties

CAS No.

62918-54-1

Molecular Formula

C11H10Br3ClO2

Molecular Weight

449.36 g/mol

IUPAC Name

(2-chlorophenyl) 2,3-dibromo-2-(bromomethyl)butanoate

InChI

InChI=1S/C11H10Br3ClO2/c1-7(13)11(14,6-12)10(16)17-9-5-3-2-4-8(9)15/h2-5,7H,6H2,1H3

InChI Key

CRFLXWUXTJXTLN-UHFFFAOYSA-N

Canonical SMILES

CC(C(CBr)(C(=O)OC1=CC=CC=C1Cl)Br)Br

Origin of Product

United States

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